Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceutical drugs. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a benzyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and benzylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate: Similar structure but lacks the benzyl group.
Benzyl 3-(aminomethyl)piperazine-1-carboxylate: Similar structure but lacks the tert-butyl group.
Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate: Similar structure but lacks the benzyl group.
Uniqueness
Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is unique due to the presence of both tert-butyl and benzyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups in the piperazine ring can result in distinct properties that are not observed in similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHMJGXGVURWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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